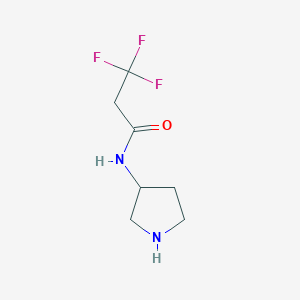
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is a chemical compound with the molecular formula C7H11F3N2O It is known for its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and pyrrolidine, with the reaction often taking place in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3,3,3-trifluoro-N-(pyrrolidin-2-yl)propanamide
- 3,3,3-trifluoro-N-(pyrrolidin-4-yl)propanamide
- 3,3,3-trifluoro-N-(piperidin-3-yl)propanamide
Uniqueness
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is unique due to its specific trifluoromethyl and pyrrolidine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development, offering potential advantages over similar compounds in various applications.
生物活性
3,3,3-Trifluoro-N-(pyrrolidin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and membrane permeability, which can influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound is characterized by:
- A trifluoromethyl group that increases hydrophobicity.
- A pyrrolidine ring that may contribute to receptor binding and biological activity.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the pyrrolidine moiety may facilitate binding to active sites on target proteins. This dual action can disrupt key biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria, revealing that small structural modifications can significantly enhance activity against resistant strains such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against P. aeruginosa |
|---|---|---|
| This compound | 8 | 16 |
| Linezolid | 4 | >100 |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated an IC50 value of approximately 10 µM for A549 cells, suggesting potential as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation focused on the efficacy of this compound in treating infections caused by multi-drug resistant bacteria. The study demonstrated that the compound significantly reduced bacterial load in infected mice models compared to controls .
- Case Study on Cancer Cell Lines : Another study assessed the compound's effect on apoptosis in cancer cell lines. Flow cytometry analysis indicated that treatment with this compound led to increased late-stage apoptosis in A549 cells .
特性
分子式 |
C7H11F3N2O |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
3,3,3-trifluoro-N-pyrrolidin-3-ylpropanamide |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)3-6(13)12-5-1-2-11-4-5/h5,11H,1-4H2,(H,12,13) |
InChIキー |
MJRGNMIPXMVHHD-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC(=O)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















